molecular formula C7H9ClN2 B175743 6-Chloro-4,5-dimethylpyridin-3-amine CAS No. 147440-83-3

6-Chloro-4,5-dimethylpyridin-3-amine

Cat. No.: B175743
CAS No.: 147440-83-3
M. Wt: 156.61 g/mol
InChI Key: IGYDHROORYWRKU-UHFFFAOYSA-N
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Description

6-Chloro-4,5-dimethylpyridin-3-amine is a heterocyclic organic compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and two methyl groups at the 4th and 5th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4,5-dimethylpyridin-3-amine can be achieved through several methods. One common approach involves the chlorination of 4,5-dimethylpyridin-3-amine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, can also be employed to synthesize this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4,5-dimethylpyridin-3-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 4,5-dimethylpyridin-3-amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or methanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: 4,5-Dimethylpyridine-3-carboxylic acid.

    Reduction: 4,5-Dimethylpyridin-3-amine.

Scientific Research Applications

6-Chloro-4,5-dimethylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-4,5-dimethylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and methyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4,5-dimethylpyridazin-3-amine
  • 6-Chloro-N,N-dimethylpyridin-3-amine
  • 5-Chloro-4,6-dimethylpyridin-3-amine

Uniqueness

6-Chloro-4,5-dimethylpyridin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-chloro-4,5-dimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-4-5(2)7(8)10-3-6(4)9/h3H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYDHROORYWRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437120
Record name 6-Chloro-4,5-dimethylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147440-83-3
Record name 6-Chloro-4,5-dimethylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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